2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-PHENYLACETAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a phenylacetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Formation of the Oxadiazole Ring: This involves the reaction of a hydrazide with carbon disulfide and an alkylating agent.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the oxadiazole ring to form different derivatives.
Substitution: The phenylacetamide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the oxadiazole ring.
Scientific Research Applications
2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and signaling pathways.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, preventing the activation of androgen-responsive genes . This can inhibit the growth of androgen-dependent cancer cells.
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A second-generation androgen receptor antagonist with a similar mechanism of action.
Uniqueness
2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-PHENYLACETAMIDE is unique due to its specific combination of a pyrazole ring, an oxadiazole ring, and a phenylacetamide group. This unique structure may confer distinct biological activities and chemical properties compared to other androgen receptor antagonists.
Properties
Molecular Formula |
C15H15N5O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-11-7-8-16-20(11)9-14-18-19-15(22-14)23-10-13(21)17-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,21) |
InChI Key |
SRNWUNUKGMUYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.